molecular formula C25H29NO4 B595050 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid CAS No. 1311933-83-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid

Cat. No. B595050
CAS RN: 1311933-83-1
M. Wt: 407.51
InChI Key: WSTJGDVRPQAMSC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, more commonly known as Fmoc-amino-acid, is an important synthetic building block in organic chemistry. It is widely used in peptide and protein synthesis, as well as in the development of peptide-based drugs. Fmoc-amino-acid is an important tool for protein engineering and drug discovery. It is a versatile and efficient reagent for the preparation of peptides and proteins, and is widely used for the synthesis of peptide-based drugs.

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the synthesis of peptides. The Fmoc (Fluoren-9-ylmethoxy carbonyl) group serves as a protective group for amino acids during the automated synthesis of peptides . It is stable under basic conditions and can be removed by mild acidic conditions, which is essential for stepwise construction of peptide chains.

Stapled Peptides

(S)-N-Fmoc-2-(6’-heptenyl)alanine is used in the creation of stapled peptides, which are designed to lock peptides into a helical conformation . These stabilized peptides are used to target protein-protein interactions that are typically undruggable by small molecules, opening new avenues in therapeutic development.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJGDVRPQAMSC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148396
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid

CAS RN

1311933-83-1
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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